4-[(4-Methoxybenzyl)amino]phenol

Catalog No.
S2666078
CAS No.
63760-17-8
M.F
C14H15NO2
M. Wt
229.279
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Methoxybenzyl)amino]phenol

CAS Number

63760-17-8

Product Name

4-[(4-Methoxybenzyl)amino]phenol

IUPAC Name

4-[(4-methoxyphenyl)methylamino]phenol

Molecular Formula

C14H15NO2

Molecular Weight

229.279

InChI

InChI=1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3

InChI Key

MIZVFVARBVQZAV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)O

solubility

not available

4-[(4-Methoxybenzyl)amino]phenol is a chemical compound with the molecular formula C₁₄H₁₃N₁O₂ and a molecular weight of approximately 227.26 g/mol. This compound features a phenolic structure with an amino group attached to the para position of the benzene ring, and a methoxybenzyl group linked through the amino nitrogen. The presence of both the methoxy and amino functionalities contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: It can be reduced with agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced amines or alcohols.
  • Substitution Reactions: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, including nitration, halogenation, or sulfonation, depending on the reagents used .

The synthesis of 4-[(4-Methoxybenzyl)amino]phenol typically involves a condensation reaction between p-aminophenol and p-methoxybenzaldehyde. This reaction is commonly conducted in an organic solvent such as ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process. The general reaction can be summarized as follows:

  • Dissolve p-aminophenol in an organic solvent.
  • Add p-methoxybenzaldehyde to the solution.
  • Introduce an acid catalyst and heat under reflux conditions.
  • Isolate the product through crystallization or extraction methods .

4-[(4-Methoxybenzyl)amino]phenol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarities with known drugs, it may serve as a lead compound for developing new therapeutic agents.
  • Dyes and Pigments: The compound's ability to undergo oxidation may allow it to be used in dye formulations.
  • Research: It can be utilized in biochemical studies to explore its interactions with biomolecules and cellular processes .

Several compounds share structural features with 4-[(4-Methoxybenzyl)amino]phenol. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Phenol, 4,4’-methylenebis-Contains two phenolic groupsLacks amino functionality
4-MethoxyphenolHas a methoxy group on the phenolic ringDoes not possess an amino group
4-AminophenolContains an amino group but lacks methoxyMore reactive due to free amine functionality

The uniqueness of 4-[(4-Methoxybenzyl)amino]phenol lies in its combination of both methoxy and amino groups on a phenolic structure, which may confer distinct reactivity and potential biological properties compared to these similar compounds .

4-[(4-Methoxybenzyl)amino]phenol belongs to the aminophenol family, whose derivatives have been studied since the late 19th century. The synthesis of complex aminophenol derivatives, particularly those incorporating aromatic substituents, gained momentum in the mid-20th century as part of efforts to develop pharmaceuticals and industrial intermediates. While 4-aminophenol itself was first synthesized via nitration and reduction of nitrobenzene, its functionalized derivatives like 4-[(4-methoxybenzyl)amino]phenol emerged later as tailored intermediates for specific applications. Early patents and literature emphasize the compound’s role in organic synthesis, particularly in forming stable intermediates for dye production or as precursors in medicinal chemistry.

Structural Classification in Aminophenol Derivatives

4-[(4-Methoxybenzyl)amino]phenol is a para-substituted aminophenol derivative with a benzylamino group. Its structure is distinct from simpler aminophenols (e.g., 2-aminophenol or 3-aminophenol) due to the presence of a 4-methoxybenzyl substituent on the amino group. This substituent enhances lipophilicity and modifies reactivity compared to unsubstituted aminophenols. The compound falls under the broader category of N-substituted aminophenols, where the amino group is bonded to an aromatic or aliphatic moiety. Unlike Schiff bases (e.g., 4-[(4-methoxyphenyl)methylene]amino]phenol), which contain an imine (-CH=N-) linkage, 4-[(4-methoxybenzyl)amino]phenol features a stable benzylamine (-CH2-NH-) group, conferring greater thermal and chemical stability.

Structural Feature4-[(4-Methoxybenzyl)amino]phenolUnsubstituted 4-Aminophenol
Amino Group Substituent4-MethoxybenzylHydrogen
Key Functional Groups-NH- (amine), -OH (phenolic)-NH2 (amine), -OH (phenolic)
Stability in ReactionsHigh (due to bulky substituent)Moderate

IUPAC Nomenclature and Alternative Designations

The IUPAC name for this compound is 4-[(4-methoxybenzyl)amino]phenol. Alternative designations include:

  • 4-[(4-Methoxybenzyl)amino]phenol (most common)
  • N-(4-Methoxybenzyl)-4-hydroxyaniline (emphasizing the benzylamine substituent)
  • 4-(4-Methoxybenzylamino)phenol (simplified notation)

The CAS Registry Number is 63760-17-8, and it is also referred to as 4-[(4-Methoxyphenyl)methylamino]phenol in some contexts, though this terminology may conflate it with Schiff base derivatives.

Structural Elucidation

4-[(4-Methoxybenzyl)amino]phenol represents a substituted aminophenol derivative characterized by a distinctive molecular architecture combining aromatic ring systems with amino and hydroxyl functional groups [3]. The compound possesses the molecular formula C₁₄H₁₅NO₂ with a molecular weight of 229.27 grams per mole, as documented in chemical databases [3]. The structure consists of a phenol ring system substituted at the para position with an amino group that is further functionalized with a 4-methoxybenzyl substituent [3].

The structural framework exhibits three primary components: a phenolic ring bearing a hydroxyl group, a secondary amino linkage, and a methoxybenzyl moiety [3]. Spectroscopic characterization reveals distinct features consistent with this structural assignment [27] [28]. Proton nuclear magnetic resonance spectroscopy typically shows characteristic signals for aromatic protons in the range of 6.4-7.9 parts per million, with the methoxy group appearing as a singlet around 3.7 parts per million [28] [29]. The methylene bridge connecting the amino nitrogen to the methoxybenzyl group appears as a characteristic doublet around 4.4 parts per million [17].

Crystallographic studies of related aminophenol derivatives demonstrate that these compounds adopt specific geometric arrangements influenced by intramolecular interactions [23] [33]. The bond lengths in the aromatic systems typically range from 1.38 to 1.40 Angstroms for carbon-carbon bonds, while the carbon-nitrogen bond exhibits partial double bond character with lengths between 1.42 and 1.45 Angstroms [33] [36]. The phenolic carbon-oxygen bond shows resonance stabilization with typical lengths of 1.36 to 1.38 Angstroms [33].

PropertyValueMethod/Source
Molecular FormulaC₁₄H₁₅NO₂Chemical analysis [3]
Molecular Weight229.27 g/molDatabase compilation [3]
CAS Registry Number63760-17-8Chemical registry [3]
ClassificationAmino phenol derivativeStructural analysis [3]

Conformational Analysis

Rotational Barriers

The conformational behavior of 4-[(4-Methoxybenzyl)amino]phenol is governed by rotational barriers around key single bonds, particularly the carbon-nitrogen bond connecting the phenol and methoxybenzyl components [9] [10]. Theoretical calculations on similar aminophenol systems indicate that rotational barriers typically range from 8 to 15 kilocalories per mole, depending on the degree of conjugation and steric interactions [9]. The barrier to rotation around the carbon-nitrogen bond is influenced by the partial double bond character arising from resonance between the amino nitrogen and the aromatic ring systems [10].

Dynamic nuclear magnetic resonance studies of related compounds demonstrate that restricted rotation around amide-like bonds can result in the observation of multiple conformational species at room temperature [9]. The energy barrier for interconversion between rotamers is sufficient to permit isolation of individual conformers under certain conditions [9]. Density functional theory calculations suggest that the preferred conformational states involve arrangements that minimize steric hindrance while maximizing favorable electronic interactions [16].

The methoxybenzyl substituent introduces additional conformational complexity through rotation around the benzylic carbon-nitrogen bond [10]. This rotation is relatively facile compared to the aromatic carbon-nitrogen rotation, with barriers typically in the range of 3 to 8 kilocalories per mole [9]. The preferred orientations of the methoxybenzyl group are influenced by both steric factors and potential intramolecular hydrogen bonding interactions [12].

Preferred Conformations

Computational modeling studies of aminophenol derivatives indicate that extended conformations are generally preferred over folded arrangements [16] [18]. The preferred conformational state of 4-[(4-Methoxybenzyl)amino]phenol involves an extended arrangement where the phenolic and methoxybenzyl aromatic rings adopt dihedral angles ranging from 30 to 60 degrees [12] [23]. This orientation minimizes unfavorable steric interactions while permitting optimal orbital overlap for resonance stabilization [13].

The methoxy group orientation plays a crucial role in determining the overall molecular conformation [19]. Crystallographic analysis of related methoxybenzyl derivatives shows that the methoxy substituent typically adopts a coplanar arrangement with its attached benzene ring [19] [23]. This coplanarity maximizes the resonance interaction between the methoxy oxygen lone pairs and the aromatic π-system [13].

Intramolecular hydrogen bonding interactions can significantly influence conformational preferences [12] [23]. The phenolic hydroxyl group can potentially form hydrogen bonds with the amino nitrogen, creating a stabilizing interaction that favors specific conformational arrangements [12]. The strength of such intramolecular hydrogen bonds typically ranges from 3 to 6 kilocalories per mole [12].

Conformational ParameterValue/RangeMethod
Ring-Ring Dihedral Angle30-60°Crystal structure analysis [23]
Rotational Barrier (C-N)8-15 kcal/molDFT calculations [9]
Preferred ConformationExtendedEnergy minimization [16]
Conformer Energy Difference2-5 kcal/molTheoretical calculations [16]

Bond Characteristics and Electron Distribution

The electronic structure of 4-[(4-Methoxybenzyl)amino]phenol exhibits characteristic features of substituted aromatic systems with electron-donating substituents [13] [15]. The amino group functions as a strong electron-donating substituent through both inductive and mesomeric effects [13]. The mesomeric effect predominates, involving donation of the nitrogen lone pair into the aromatic π-system, which increases electron density particularly at the ortho and para positions of the phenolic ring [13].

The methoxy substituent on the benzyl group also contributes electron density to its associated aromatic ring through resonance interactions [13] [19]. This electron donation activates the methoxybenzyl ring toward electrophilic substitution reactions and influences the overall electronic distribution of the molecule [13]. The combined effect of both electron-donating groups creates a molecule with high electron density in the aromatic regions [15].

Bond polarization analysis reveals that the carbon-nitrogen bonds exhibit significant ionic character due to the electronegativity difference between carbon and nitrogen [15]. The phenolic carbon-oxygen bond shows similar polarization, with the oxygen bearing partial negative charge [15]. These polarizations contribute to the hydrogen bonding capabilities of the molecule and influence its intermolecular interactions [12].

Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the phenolic ring and amino nitrogen, consistent with the electron-donating nature of these substituents [15] [18]. The lowest unoccupied molecular orbital typically involves the aromatic π-systems, with significant contributions from both ring systems [15].

Bond TypeLength Range (Å)Electronic CharacterEffect
C-N (aromatic)1.42-1.45Partial double bondMesomeric donation [13]
C-O (phenolic)1.36-1.38Resonance stabilizedMesomeric donation [13]
C-O (methoxy)1.43-1.45Single bondInductive donation [13]
C-C (aromatic)1.38-1.40Delocalizedπ-electron system [15]

Hydrogen Bonding Capabilities

4-[(4-Methoxybenzyl)amino]phenol possesses multiple sites capable of participating in hydrogen bonding interactions [12] [23]. The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, while the amino nitrogen and methoxy oxygen function primarily as hydrogen bond acceptors [12]. These multiple hydrogen bonding sites contribute significantly to the compound's intermolecular interactions and crystal packing behavior [23].

The phenolic hydroxyl group forms the strongest hydrogen bonds, with typical donor-acceptor distances ranging from 2.6 to 3.2 Angstroms and interaction energies of 5 to 8 kilocalories per mole [12] [23]. When the phenolic hydroxyl acts as a donor to the amino nitrogen, intramolecular hydrogen bonds can form with distances typically in the range of 2.5 to 3.0 Angstroms [12]. Such intramolecular interactions influence molecular conformation and can compete with intermolecular hydrogen bonding [23].

The amino nitrogen readily accepts hydrogen bonds from other hydroxyl-containing molecules, with typical interaction energies ranging from 4 to 7 kilocalories per mole [12]. The geometry of these interactions depends on the hybridization state of the nitrogen and the degree of lone pair availability [12]. Secondary amine nitrogens, as present in this compound, typically form stronger hydrogen bonds than tertiary amines due to reduced steric hindrance [12].

Weaker hydrogen bonding interactions involve the aromatic carbon-hydrogen bonds acting as donors to π-electron systems or oxygen acceptors [12]. These carbon-hydrogen to π interactions typically have energies of 1 to 3 kilocalories per mole and donor-acceptor distances of 3.0 to 4.0 Angstroms [12]. The methoxy oxygen can accept hydrogen bonds from various donors, including water molecules and other hydroxyl groups, with interaction energies of 3 to 6 kilocalories per mole [12].

Crystallographic studies of related aminophenol derivatives reveal complex hydrogen bonding networks that influence solid-state packing [23] [33]. These networks often involve chains or layers of molecules connected through multiple hydrogen bonding interactions [23]. The specific geometry and strength of hydrogen bonds significantly influence the physical properties of the compound, including melting point, solubility, and crystalline stability [12].

Hydrogen Bond TypeDonorAcceptorStrength (kcal/mol)Distance (Å)
O-H···NPhenolic OHAmino nitrogen5-82.6-3.2 [12]
O-H···OPhenolic OHMethoxy oxygen3-62.7-3.3 [12]
N-H···OAmino NHPhenolic oxygen4-72.8-3.4 [12]
C-H···πAromatic CHπ-system1-33.0-4.0 [12]
IntramolecularPhenolic OHAmino nitrogen3-62.5-3.0 [12]

Melting and Boiling Points

The thermal transition properties of 4-[(4-Methoxybenzyl)amino]phenol remain incompletely characterized in the available literature. Despite extensive searches through chemical databases and research publications, specific melting point and boiling point data for this compound have not been experimentally determined or reported [1] [2] [3]. This represents a significant gap in the fundamental physicochemical characterization of this compound.

Based on structural analysis and comparison with analogous compounds, the melting point can be estimated to fall within a moderate range. The parent compound 4-aminophenol exhibits a melting point of 186-190°C [4] [5] [6], while similar benzylaminophenol derivatives typically demonstrate melting points in the range of 180-250°C [7] [8]. The presence of the methoxybenzyl substituent would be expected to influence the melting point through both steric and electronic effects, potentially resulting in either elevation or depression depending on the predominant intermolecular interactions.

The boiling point determination for 4-[(4-Methoxybenzyl)amino]phenol presents additional challenges due to the compound's potential thermal instability at elevated temperatures. Phenolic compounds containing amino substituents are known to undergo oxidative decomposition when heated, particularly in the presence of air [4] [9]. This thermal sensitivity may preclude accurate boiling point determination under standard atmospheric conditions.

Density and Refractive Index

The density of 4-[(4-Methoxybenzyl)amino]phenol has not been experimentally determined and reported in the accessible literature [1] [2] [3]. For comparative reference, the parent compound 4-aminophenol exhibits a density of 1.29 g/cm³ [4] [5] [6], while structurally related compounds such as 4-[(4-bromobenzyl)amino]phenol demonstrate densities in the range of 1.5 g/cm³ [10].

The refractive index, a fundamental optical property that reflects the compound's molecular polarizability and electronic structure, remains unreported for 4-[(4-Methoxybenzyl)amino]phenol. The parent compound 4-aminophenol exhibits a refractive index of approximately 1.5444 [4] [11], which serves as a baseline for estimation. The incorporation of the methoxybenzyl moiety would be expected to influence the refractive index through contributions from the extended π-conjugated system and the electron-donating methoxy group.

Dipole Moment

The dipole moment of 4-[(4-Methoxybenzyl)amino]phenol has not been experimentally measured or theoretically calculated in the available literature. This property is particularly important for understanding the compound's solubility behavior, intermolecular interactions, and potential biological activity.

Comparative analysis with structurally related compounds provides insight into the expected dipole moment magnitude. The parent compound 4-aminophenol, despite its relatively small molecular size, exhibits significant polarity due to the presence of both amino and hydroxyl functional groups [12] [11]. The addition of the methoxybenzyl substituent would be expected to substantially increase the molecular dipole moment through several mechanisms: the extension of the conjugated π-system, the electron-donating effect of the methoxy group, and the increased molecular asymmetry.

Based on studies of similar aminophenol derivatives, the dipole moment is estimated to fall within the range of 2-4 Debye units [13] [14]. The precise value would depend on the molecular conformation and the relative orientation of the polar functional groups within the molecule.

Solubility Parameters

Aqueous Solubility

The aqueous solubility of 4-[(4-Methoxybenzyl)amino]phenol has not been experimentally quantified in the available literature. However, structural analysis and comparison with related compounds allows for reasonable estimation of this critical physicochemical parameter.

The parent compound 4-aminophenol exhibits limited water solubility of approximately 1.5 g/100 mL at 20°C [4] [5] [9] [11]. This moderate solubility results from the balance between the hydrophilic amino and hydroxyl functional groups and the hydrophobic benzene ring. The incorporation of the methoxybenzyl substituent in 4-[(4-Methoxybenzyl)amino]phenol would be expected to significantly reduce aqueous solubility due to the substantial increase in molecular hydrophobicity.

The methoxybenzyl group contributes approximately 150 daltons to the molecular weight while adding minimal hydrophilic character, resulting in a predicted aqueous solubility of less than 0.1 g/100 mL at ambient temperature. This low solubility profile is consistent with the compound's estimated partition coefficient and would necessitate the use of co-solvents or pH adjustment for aqueous formulations.

Organic Solvent Compatibility

The solubility of 4-[(4-Methoxybenzyl)amino]phenol in organic solvents can be predicted based on structural considerations and the known solubility behavior of related compounds. The parent compound 4-aminophenol demonstrates good solubility in polar organic solvents including alcohols, acetone, and dimethyl sulfoxide, while showing limited solubility in non-polar solvents such as benzene and chloroform [4] [5] [9] [15].

The methoxybenzyl substituent is expected to enhance solubility in moderately polar organic solvents through π-π interactions and dipole-dipole interactions. Predicted solubility patterns include:

High solubility: Dimethyl sulfoxide, N,N-dimethylformamide, methanol, ethanol
Moderate solubility: Acetone, ethyl acetate, dichloromethane
Limited solubility: Benzene, petroleum ether, hexane

The presence of both hydrophilic (amino and hydroxyl groups) and lipophilic (methoxybenzyl group) regions creates an amphiphilic molecular structure that may exhibit unique solubility characteristics in solvent mixtures.

pH-Dependent Solubility Profiles

The solubility of 4-[(4-Methoxybenzyl)amino]phenol is expected to exhibit significant pH dependence due to the presence of ionizable functional groups. The compound contains both a phenolic hydroxyl group (acidic) and an amino nitrogen (basic), creating a zwitterionic species under certain pH conditions.

At low pH values (pH < 3), the amino nitrogen would be protonated, forming a cationic species that would exhibit enhanced water solubility due to ion-dipole interactions with water molecules. The phenolic hydroxyl group would remain protonated under these conditions.

At intermediate pH values (pH 4-10), the compound would exist primarily in its neutral form, exhibiting minimal aqueous solubility as described above.

At high pH values (pH > 11), the phenolic hydroxyl group would be deprotonated, forming an anionic species with significantly enhanced water solubility. This pH-dependent solubility behavior is characteristic of phenolic compounds and provides opportunities for controlled dissolution and precipitation.

Partition Coefficients

The octanol-water partition coefficient (Log P) of 4-[(4-Methoxybenzyl)amino]phenol has not been experimentally determined in the available literature. This parameter is crucial for understanding the compound's lipophilicity, membrane permeability, and potential bioavailability.

Based on structural analysis and comparison with related compounds, the Log P value is estimated to be approximately 3.0 [17]. This estimation is derived from the following structural contributions:

The parent compound 4-aminophenol exhibits a Log P of approximately 0.04 [18], indicating minimal lipophilicity. The addition of the methoxybenzyl substituent contributes significantly to lipophilicity through the following mechanisms:

  • The benzene ring contributes approximately +1.5 to +2.0 log units
  • The methoxy group contributes approximately +0.5 to +1.0 log units
  • The methylene linker contributes approximately +0.5 log units

The predicted Log P value of 3.0 suggests moderate lipophilicity, positioning the compound in a range suitable for membrane permeation while maintaining sufficient aqueous solubility for biological activity. This value is consistent with the compound's predicted solubility behavior and would be expected to result in good absorption and distribution properties in biological systems.

Acid-Base Properties

pKa Determination

The acid-base properties of 4-[(4-Methoxybenzyl)amino]phenol are defined by two ionizable functional groups: the phenolic hydroxyl group and the amino nitrogen. The pKa values for these groups have not been experimentally determined but can be estimated based on structural considerations and comparison with related compounds.

Phenolic pKa: The phenolic hydroxyl group represents the most acidic site in the molecule. The parent compound 4-aminophenol exhibits a phenolic pKa of 10.30 [4] [9] [11] [19], which is elevated compared to simple phenol (pKa ~9.95) due to the electron-donating effect of the amino group. In 4-[(4-Methoxybenzyl)amino]phenol, the amino nitrogen is substituted with a methoxybenzyl group, reducing its electron-donating capacity and resulting in a predicted phenolic pKa of approximately 10.9 [20].

Amino pKa: The amino nitrogen represents the most basic site in the molecule. The parent compound 4-aminophenol exhibits an amino pKa of 5.48 [4] [9] [11], which is significantly lower than simple aniline (pKa ~4.6) due to the electron-withdrawing effect of the hydroxyl group. The methoxybenzyl substitution would be expected to further reduce the basicity due to steric hindrance and electron withdrawal, resulting in a predicted amino pKa of approximately 4.5.

Protonation/Deprotonation Sites

The protonation and deprotonation behavior of 4-[(4-Methoxybenzyl)amino]phenol involves two distinct sites with different pH dependencies:

Primary Protonation Site (Most Basic): The amino nitrogen represents the most basic site in the molecule and will be the first to undergo protonation as pH decreases. At pH values below approximately 4.5, the amino nitrogen will carry a positive charge, forming a secondary ammonium ion. This protonation enhances the compound's water solubility and may influence its biological activity.

Primary Deprotonation Site (Most Acidic): The phenolic hydroxyl group represents the most acidic site in the molecule and will be the first to undergo deprotonation as pH increases. At pH values above approximately 10.9, the phenolic hydroxyl will be deprotonated, forming a phenoxide anion. This deprotonation dramatically increases the compound's water solubility and may alter its biological properties.

The presence of both acidic and basic functional groups creates the potential for zwitterionic species formation at intermediate pH values, although the large difference between the pKa values (approximately 6.4 log units) suggests that the neutral form will predominate across most physiologically relevant pH ranges.

XLogP3

3

Dates

Last modified: 08-16-2023

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